BMD4503-2

Description

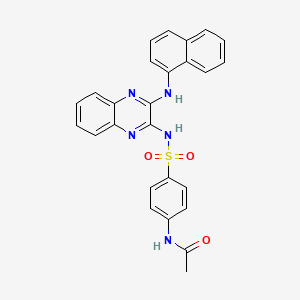

Structure

3D Structure

Properties

CAS No. |

301357-87-9 |

|---|---|

Molecular Formula |

C26H21N5O3S |

Molecular Weight |

483.5 g/mol |

IUPAC Name |

N-[4-[[3-(naphthalen-1-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C26H21N5O3S/c1-17(32)27-19-13-15-20(16-14-19)35(33,34)31-26-25(29-23-10-4-5-11-24(23)30-26)28-22-12-6-8-18-7-2-3-9-21(18)22/h2-16H,1H3,(H,27,32)(H,28,29)(H,30,31) |

InChI Key |

NCZQTIRXSCXOKR-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC5=CC=CC=C54 |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC5=CC=CC=C54 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMD4503-2; BMD45032; BMD4503 2; BMD-4503-2; BMD 45032; BMD-45032 |

Origin of Product |

United States |

Foundational & Exploratory

BMD4503-2: A Technical Guide to its Mechanism of Action as a Novel Wnt/β-Catenin Pathway Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMD4503-2 is a quinoxaline derivative identified as a small-molecule inhibitor of the protein-protein interaction between Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) and sclerostin (SOST). By competitively binding to the LRP5/6-sclerostin complex, BMD4503-2 effectively restores the canonical Wnt/β-catenin signaling pathway.[1][2][3][4][5] This targeted action makes it a promising candidate for therapeutic interventions in conditions characterized by suppressed Wnt signaling, such as osteoporosis and other bone-related disorders. This document provides a detailed overview of the mechanism of action of BMD4503-2, based on available preclinical data.

Core Mechanism of Action: Inhibition of the LRP5/6-Sclerostin Interaction

BMD4503-2 functions as a competitive antagonist of the interaction between the Wnt co-receptor LRP5/6 and its extracellular inhibitor, sclerostin. Sclerostin, primarily secreted by osteocytes, negatively regulates bone formation by binding to LRP5/6 and preventing the formation of the active Wnt-Frizzled-LRP5/6 receptor complex. This inhibition leads to the degradation of β-catenin and the subsequent downregulation of Wnt target genes essential for osteoblast differentiation and function.

BMD4503-2 was discovered through in silico screening and subsequent in vitro assays. Its chemical structure, a quinoxaline derivative, allows it to bind to LRP5/6 in a manner that sterically hinders the binding of sclerostin. This competitive inhibition liberates LRP5/6 to participate in the Wnt signaling cascade, thereby reactivating the pathway.

Signaling Pathway

The mechanism of action of BMD4503-2 is centered on the restoration of the canonical Wnt/β-catenin signaling pathway. The following diagram illustrates this process.

Caption: Mechanism of BMD4503-2 in the Wnt/β-catenin signaling pathway.

Quantitative Data

Detailed quantitative data, such as IC50 values, binding affinities (Kd), and dose-response curves from the primary research, are not publicly available in the full-text literature. The initial discovery was reported in "In silico discovery of quinoxaline derivatives as novel LRP5/6-sclerostin interaction inhibitors" by Choi J, et al., in Bioorganic & Medicinal Chemistry Letters, 2018. However, access to the complete study with its supplementary data is required for a comprehensive quantitative summary.

Based on the nature of its discovery, the following table outlines the types of quantitative data that would be expected from relevant assays:

| Parameter | Assay Type | Expected Outcome for BMD4503-2 |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | Low nanomolar to micromolar range, indicating strong binding to LRP5/6. |

| Inhibitory Potency (IC50) | ELISA-based competition assay | Concentration at which 50% of sclerostin binding to LRP5/6 is inhibited. |

| Cellular Activity (EC50) | TCF/LEF reporter assay (e.g., TOPflash) | Concentration that elicits a half-maximal response in Wnt pathway activation. |

| Osteogenic Differentiation | Alkaline Phosphatase (ALP) activity, Alizarin Red S staining | Dose-dependent increase in osteoblast markers. |

Experimental Protocols

Detailed experimental protocols are proprietary to the research that discovered BMD4503-2. However, based on standard methodologies in the field, the following outlines the likely experimental workflows used to characterize this molecule.

In Silico Screening and Docking

The identification of BMD4503-2 likely involved a multi-step computational approach.

Caption: In Silico workflow for the discovery of BMD4503-2.

Protocol Outline:

-

Pharmacophore Model Generation: A 3D pharmacophore model would be generated based on the key interaction points between LRP5/6 and sclerostin, derived from crystal structures.

-

Virtual Screening: A large library of chemical compounds would be screened against the pharmacophore model to identify molecules with matching chemical features.

-

Molecular Docking: The initial hits would be docked into the sclerostin-binding pocket of LRP5/6 to predict their binding poses and estimate their binding affinities.

-

Structure-Activity Relationship (SAR) Studies: The initial hits would be chemically modified to optimize their binding affinity and drug-like properties, leading to the identification of BMD4503-2.

In Vitro Validation

The biological activity of BMD4503-2 would be confirmed through a series of in vitro assays.

Caption: In Vitro validation workflow for BMD4503-2.

Protocol Outlines:

-

Competition Binding Assay (ELISA):

-

Recombinant LRP5/6 protein is coated onto an ELISA plate.

-

A constant concentration of biotinylated sclerostin and varying concentrations of BMD4503-2 are added.

-

The amount of bound sclerostin is detected using streptavidin-HRP. A decrease in signal with increasing concentrations of BMD4503-2 indicates competitive binding.

-

-

TCF/LEF Reporter Assay:

-

HEK293T cells are co-transfected with a TCF/LEF-driven luciferase reporter plasmid (e.g., TOPflash) and a Renilla luciferase plasmid for normalization.

-

Cells are treated with a Wnt ligand (e.g., Wnt3a) in the presence or absence of sclerostin and with varying concentrations of BMD4503-2.

-

Luciferase activity is measured to quantify the extent of Wnt pathway activation. Restoration of the Wnt3a-induced signal in the presence of sclerostin by BMD4503-2 confirms its mechanism of action.

-

-

Osteoblast Differentiation Assay:

-

Pre-osteoblastic cells (e.g., MC3T3-E1) are cultured in osteogenic differentiation medium.

-

Cells are treated with varying concentrations of BMD4503-2.

-

After several days, cells are assayed for markers of osteoblast differentiation, such as alkaline phosphatase (ALP) activity and mineralization (Alizarin Red S staining). An increase in these markers indicates a pro-osteogenic effect.

-

Conclusion and Future Directions

BMD4503-2 represents a promising small-molecule approach to activating the Wnt/β-catenin pathway through a targeted mechanism of inhibiting the LRP5/6-sclerostin interaction. Its potential as a therapeutic agent for osteoporosis and other bone disorders warrants further investigation. Future studies should focus on obtaining detailed pharmacokinetic and pharmacodynamic profiles, as well as evaluating its efficacy and safety in preclinical animal models of bone loss. To date, there is no publicly available information regarding the clinical development of BMD4503-2.

References

In-Depth Technical Guide: BMD4503-2 and the Activation of the Wnt Signaling Pathway

Disclaimer: This document provides a general overview of the activation of the Wnt signaling pathway by the small molecule BMD4503-2. The core quantitative data and detailed experimental protocols from the primary research article, "In silico discovery of quinoxaline derivatives as novel LRP5/6-sclerostin interaction inhibitors" by Choi J, et al. (Bioorganic & Medicinal Chemistry Letters, 2018), are not publicly available. Therefore, the information presented here is based on the abstract of this study and general knowledge of the relevant biological assays. The experimental protocols provided are representative examples and may not reflect the exact procedures used in the primary research.

Introduction

BMD4503-2 is a quinoxaline derivative identified as a potent activator of the canonical Wnt/β-catenin signaling pathway.[1] It functions as an inhibitor of the interaction between the Low-Density Lipoprotein Receptor-Related Protein 5/6 (LRP5/6) and its endogenous antagonist, sclerostin.[1] By disrupting this inhibitory interaction, BMD4503-2 effectively restores Wnt signaling, a pathway crucial for bone formation and homeostasis. This technical guide provides an overview of the mechanism of action of BMD4503-2, general protocols for key experiments used to characterize its activity, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Inhibition of the LRP5/6-Sclerostin Interaction

The canonical Wnt signaling pathway is a critical regulator of gene expression, influencing cell proliferation, differentiation, and fate. In the context of bone metabolism, Wnt signaling promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for new bone formation.

Sclerostin, a protein primarily secreted by osteocytes, is a key negative regulator of this pathway. It binds with high affinity to the extracellular domain of the LRP5/6 co-receptor, preventing the formation of the active Wnt-Frizzled-LRP5/6 receptor complex. This inhibition leads to the degradation of the central signaling molecule, β-catenin, and a subsequent downregulation of Wnt target gene expression.

BMD4503-2 acts by competitively binding to the LRP5/6-sclerostin complex.[1] This competitive inhibition prevents sclerostin from binding to LRP5/6, thereby freeing the co-receptor to participate in Wnt-induced signaling. The restoration of the Wnt-Frizzled-LRP5/6 complex formation leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes involved in osteogenesis.

Signaling Pathway Diagram

Quantitative Data

As the full text of the primary research is not publicly available, a detailed table of quantitative data cannot be provided. Such a table would typically include:

-

IC50/EC50 Values: The half-maximal inhibitory concentration (IC50) of BMD4503-2 for the LRP5/6-sclerostin interaction, and the half-maximal effective concentration (EC50) for Wnt/β-catenin signaling activation.

-

TOPflash Reporter Assay Data: Fold-change in luciferase activity in the presence of varying concentrations of BMD4503-2.

-

Alkaline Phosphatase (ALP) Activity: Quantification of ALP activity in osteoblast precursor cells treated with BMD4503-2.

-

Cell Viability Data: IC50 values from cytotoxicity assays to determine the therapeutic window of the compound.

Experimental Protocols

The following are generalized protocols for the key in vitro assays that would be used to characterize a Wnt signaling activator like BMD4503-2.

LRP5/6-Sclerostin Binding Assay (ELISA-based)

This assay is designed to measure the direct inhibition of the LRP5/6 and sclerostin protein-protein interaction by a small molecule.

Materials:

-

Recombinant human LRP6-Fc chimera protein

-

Recombinant human Sclerostin-His tag protein

-

Anti-His tag antibody conjugated to Horseradish Peroxidase (HRP)

-

High-binding 96-well microplates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

BMD4503-2 at various concentrations

Protocol:

-

Coat a 96-well plate with LRP6-Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block non-specific binding sites with blocking buffer for 2 hours at room temperature.

-

Wash the plate three times.

-

Pre-incubate Sclerostin-His (e.g., 0.5 µg/mL) with varying concentrations of BMD4503-2 for 1 hour at room temperature.

-

Add the Sclerostin-BMD4503-2 mixture to the LRP6-coated wells and incubate for 2 hours at room temperature.

-

Wash the plate five times.

-

Add anti-His-HRP antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times.

-

Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).

-

Stop the reaction with stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

TOPflash/FOPflash Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of the β-catenin/TCF/LEF complex.

Materials:

-

HEK293T or other suitable cell line

-

TOPflash and FOPflash reporter plasmids

-

Renilla luciferase plasmid (for transfection control)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase Reporter Assay System

-

BMD4503-2 at various concentrations

-

Recombinant human Sclerostin

Protocol:

-

Co-transfect cells with TOPflash or FOPflash plasmid and the Renilla luciferase plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a constant concentration of Sclerostin and varying concentrations of BMD4503-2 for 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

-

Normalize the TOPflash and FOPflash firefly luciferase activity to the Renilla luciferase activity. The ratio of TOPflash to FOPflash activity indicates the specific activation of the Wnt/β-catenin pathway.

Alkaline Phosphatase (ALP) Activity Assay

This assay measures the activity of ALP, an early marker of osteoblast differentiation.

Materials:

-

MC3T3-E1 or other osteoblast precursor cell line

-

Osteogenic differentiation medium (e.g., α-MEM with 10% FBS, ascorbic acid, and β-glycerophosphate)

-

p-Nitrophenyl Phosphate (pNPP) substrate

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Stop solution (e.g., 0.1 M NaOH)

-

BMD4503-2 at various concentrations

Protocol:

-

Seed MC3T3-E1 cells in a 24-well plate and culture in osteogenic differentiation medium.

-

Treat the cells with varying concentrations of BMD4503-2 for a specified period (e.g., 7-14 days), replacing the medium and compound every 2-3 days.

-

Wash the cells with PBS and lyse them with cell lysis buffer.

-

Incubate a portion of the cell lysate with pNPP substrate at 37°C for 30-60 minutes.

-

Stop the reaction with stop solution.

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm.

-

Normalize the ALP activity to the total protein concentration of the cell lysate.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of the compound.

Materials:

-

Cell line used in the functional assays (e.g., MC3T3-E1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

BMD4503-2 at various concentrations

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of BMD4503-2 for the desired duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the untreated control.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and in vitro characterization of a Wnt signaling activator like BMD4503-2.

Conclusion

BMD4503-2 represents a promising small molecule activator of the Wnt/β-catenin signaling pathway with potential therapeutic applications in bone-related disorders such as osteoporosis. Its mechanism of action, through the inhibition of the LRP5/6-sclerostin interaction, provides a targeted approach to stimulate bone formation. Further in vivo studies would be necessary to validate its efficacy and safety in a physiological setting. The availability of the primary research data would be essential for a complete and detailed understanding of its pharmacological profile.

References

An In-Depth Technical Guide to BMD4503-2: A Novel Inhibitor of the LRP5/6-Sclerostin Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMD4503-2 is a novel, small-molecule inhibitor targeting the interaction between Low-Density Lipoprotein Receptor-Related Proteins 5 and 6 (LRP5/6) and sclerostin. Identified through advanced in silico screening techniques, this quinoxaline derivative has demonstrated the ability to restore Wnt/β-catenin signaling, a critical pathway in bone homeostasis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and potential therapeutic applications of BMD4503-2 in the context of bone-related disorders such as osteoporosis.

Introduction: The Wnt/β-Catenin Signaling Pathway and Sclerostin

The Wnt/β-catenin signaling pathway is a pivotal regulator of bone formation and homeostasis.[1][2] Activation of this pathway through the binding of Wnt ligands to the Frizzled (FZD) receptor and LRP5/6 co-receptor complex leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes essential for osteoblast differentiation and function, ultimately leading to bone formation.[3]

Sclerostin, a glycoprotein primarily secreted by osteocytes, is a key negative regulator of this pathway.[4][5] It functions by binding with high affinity to the LRP5/6 co-receptors, thereby preventing the formation of the Wnt-FZD-LRP5/6 signaling complex. This inhibition leads to the degradation of β-catenin and a subsequent reduction in bone formation. Consequently, the disruption of the LRP5/6-sclerostin interaction has emerged as a promising therapeutic strategy for increasing bone mass in diseases like osteoporosis.

BMD4503-2 was developed as a small-molecule inhibitor that competitively binds to the LRP5/6-sclerostin complex, thereby preventing sclerostin-mediated inhibition of the Wnt/β-catenin pathway.

Discovery of BMD4503-2: An In Silico Approach

The identification of BMD4503-2 was the result of a structured in silico drug discovery process. This approach utilized computational methods to screen for and optimize a novel chemical scaffold with the desired inhibitory activity.

Experimental Workflow

The discovery process involved a multi-step virtual screening and optimization workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scribd.com [scribd.com]

- 3. Inhibition of sclerostin in the management of osteoporosis: results of a phase 2 clinical trial meet expectations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

The Discovery and Development of BMD4503-2: A Novel Inhibitor of the LRP5/6-Sclerostin Interaction for Osteoporosis Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMD4503-2 is a novel, small-molecule quinoxaline derivative identified through a sophisticated in silico drug discovery process as a potent inhibitor of the interaction between Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) and sclerostin.[1][2] Sclerostin is a key negative regulator of bone formation, and its inhibition is a promising therapeutic strategy for osteoporosis.[1][3] BMD4503-2 competitively binds to the LRP5/6-sclerostin complex, restoring the activity of the canonical Wnt/β-catenin signaling pathway, a critical cascade for bone development and maintenance.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BMD4503-2, including detailed experimental protocols and quantitative data to support its potential as a therapeutic agent for bone loss disorders.

Introduction: Targeting the Wnt Signaling Pathway in Osteoporosis

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The canonical Wnt/β-catenin signaling pathway is a fundamental regulator of bone homeostasis. Activation of this pathway through the binding of Wnt ligands to the LRP5/6 and Frizzled co-receptors leads to the stabilization of β-catenin, its nuclear translocation, and the subsequent transcription of genes that promote osteoblast differentiation and bone formation.

Sclerostin, a protein primarily secreted by osteocytes, acts as a potent extracellular antagonist of this pathway by binding to LRP5/6, thereby preventing Wnt-mediated signaling and inhibiting bone formation. Genetic evidence in humans and preclinical studies have demonstrated that inhibition of sclerostin leads to a significant increase in bone mass. This has made the LRP5/6-sclerostin interaction a prime target for the development of anabolic osteoporosis therapies.

Discovery of BMD4503-2: An In Silico Approach

The discovery of BMD4503-2 was the result of a targeted in silico drug design strategy aimed at identifying small-molecule inhibitors of the LRP5/6-sclerostin interaction. This computational approach allowed for the efficient screening of large compound libraries and the rational design of potent inhibitors.

Experimental Workflow: Virtual Screening and Compound Selection

The discovery process for BMD4503-2 involved a multi-step in silico workflow, as depicted below. This process began with the generation of a pharmacophore model based on the known binding interface of sclerostin and LRP6. This model was then used to screen a chemical database for compounds with the potential to disrupt this interaction. Hits from the virtual screen were then subjected to docking simulations to predict their binding mode and affinity. Finally, promising candidates were synthesized and evaluated in in vitro assays.

Lead Optimization and Structure-Activity Relationship (SAR)

Following the initial screening, a series of quinoxaline derivatives were synthesized to explore the structure-activity relationship (SAR) and optimize the inhibitory activity. This led to the identification of BMD4503-2, which demonstrated superior performance in in vitro assays compared to other derivatives.

Mechanism of Action: Restoration of Wnt/β-Catenin Signaling

BMD4503-2 functions by competitively inhibiting the binding of sclerostin to LRP5/6. This disruption allows for the canonical Wnt signaling pathway to proceed, leading to the accumulation of β-catenin and the transcription of Wnt target genes involved in bone formation.

Preclinical Data

The preclinical development of BMD4503-2 has focused on in vitro characterization of its activity and binding.

In Vitro Efficacy

The ability of BMD4503-2 and its derivatives to restore Wnt/β-catenin signaling was evaluated using a luciferase reporter assay. In this assay, cells are transfected with a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to a quantifiable luminescent signal. The inhibitory effect of sclerostin and the restorative effect of the compounds were measured.

Table 1: In Vitro Activity of BMD4503-2 and its Derivatives

| Compound ID | Binding Assay (%) | Luciferase Assay (Sclerostin + Compound) | Luciferase Assay (Sclerostin only) |

| BMD4503-1 | 87.6 | 220.3 ± 6.0 | 201.2 ± 4.9 |

| BMD4503-2 | 16.6 | 258.7 ± 5.4 | 204.1 ± 4.6 |

| BMD4503-3 | 62.2 | 110.5 ± 2.1 | 134.4 ± 2.5 |

| BMD4503-4 | 104.4 | 117.5 ± 2.8 | 107.4 ± 0.5 |

Data are expressed as mean ± SD (n=3). The activity inhibited by sclerostin was used as an internal control in both the binding and luciferase assays.

As shown in Table 1, BMD4503-2 demonstrated the most potent activity, with a low percentage in the binding assay (indicating strong inhibition of the LRP5/6-sclerostin interaction) and a significant increase in luciferase activity in the presence of sclerostin, indicating successful restoration of Wnt signaling.

Experimental Protocols

Luciferase Reporter Assay for Wnt/β-Catenin Signaling

This protocol is adapted from standard methods for assessing Wnt pathway activity.

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Cells are seeded in 96-well plates and co-transfected with a TCF/LEF-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours, the medium is replaced with fresh medium containing a constant concentration of recombinant human sclerostin and varying concentrations of BMD4503-2 or other test compounds.

-

Control wells include cells treated with vehicle (DMSO), sclerostin alone, and a positive control Wnt ligand (e.g., Wnt3a).

-

-

Luciferase Activity Measurement:

-

After a 24-hour incubation period, cells are lysed.

-

Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

LRP5/6-Sclerostin Binding Assay

This protocol outlines a general biochemical assay to measure the inhibition of the LRP5/6-sclerostin interaction.

-

Plate Coating:

-

High-binding 96-well plates are coated with recombinant human sclerostin overnight at 4°C.

-

Plates are then washed and blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

-

Binding Reaction:

-

A constant concentration of recombinant LRP5/6 protein (or a fragment containing the binding domain) is mixed with varying concentrations of BMD4503-2 or other test compounds.

-

This mixture is then added to the sclerostin-coated wells and incubated to allow for binding.

-

-

Detection:

-

After incubation, the plates are washed to remove unbound LRP5/6.

-

The amount of bound LRP5/6 is quantified using an antibody specific for LRP5/6, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

Future Directions

The discovery and initial characterization of BMD4503-2 represent a significant step towards a novel oral anabolic therapy for osteoporosis. Further development will require a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical animal models of osteoporosis. In vivo studies will be crucial to assess the effect of BMD4503-2 on bone mineral density, bone strength, and markers of bone turnover.

Conclusion

BMD4503-2 is a promising small-molecule inhibitor of the LRP5/6-sclerostin interaction, discovered through a rational, in silico-driven approach. Its ability to restore Wnt/β-catenin signaling in vitro highlights its potential as a novel anabolic agent for the treatment of osteoporosis and other bone loss disorders. The data and protocols presented in this technical guide provide a foundation for further research and development of this and similar compounds.

References

An In-depth Technical Guide to BMD4503-2: A Novel Modulator of the Wnt/β-catenin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMD4503-2 is a novel small molecule inhibitor of the LRP5/6-sclerostin interaction, identified through pharmacophore-based virtual screening. By competitively binding to the LRP5/6-sclerostin complex, BMD4503-2 effectively restores the downregulated activity of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4][5] This quinoxaline derivative holds potential as a therapeutic agent in diseases associated with diminished Wnt signaling, such as osteoporosis, and serves as a valuable research tool for studying bone biology and other Wnt-mediated processes. This guide provides a comprehensive overview of the available technical data on BMD4503-2, including its chemical properties, mechanism of action, and relevant experimental contexts.

Chemical and Physical Properties

BMD4503-2 is a solid powder with a purity of over 98%. Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 301357-87-9 | |

| Molecular Formula | C26H21N5O3S | |

| Molecular Weight | 483.55 g/mol | |

| IUPAC Name | N-(4-(N-(3-(Naphthalen-1-ylamino)quinoxalin-2-yl)sulfamoyl)phenyl)acetamide | |

| Appearance | Solid powder | |

| Purity | >98% | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C in a dry, dark environment. |

Synthesis

While a detailed, step-by-step synthesis protocol for BMD4503-2 is not publicly available, its structure as a quinoxaline derivative suggests a synthetic route based on established organic chemistry principles. The synthesis of quinoxalines generally involves the condensation of an aromatic diamine with an α-dicarbonyl compound.

A plausible synthetic pathway for BMD4503-2 would likely involve the reaction of a substituted o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline core. This would be followed by subsequent reactions to introduce the naphthalen-1-ylamino and the N-(4-acetylphenyl)sulfamoyl moieties. The general mechanism for quinoxaline formation is depicted below.

Caption: General reaction scheme for the synthesis of a quinoxaline derivative.

Mechanism of Action and Signaling Pathway

BMD4503-2 functions by disrupting the protein-protein interaction between sclerostin and the low-density lipoprotein receptor-related protein 5/6 (LRP5/6). Sclerostin is a negative regulator of the Wnt/β-catenin signaling pathway, and by inhibiting its binding to LRP5/6, BMD4503-2 restores the pathway's activity.

The canonical Wnt/β-catenin signaling pathway plays a crucial role in bone formation and homeostasis. In the absence of Wnt ligands, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. The binding of Wnt to its receptors, Frizzled and LRP5/6, leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation. Sclerostin antagonizes this process by binding to LRP5/6, preventing the formation of the Wnt-receptor complex. BMD4503-2 competitively inhibits this interaction, thus promoting Wnt signaling.

Caption: The role of BMD4503-2 in the Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed experimental protocols for the evaluation of BMD4503-2 are not extensively published. However, based on its mechanism of action, the following assays are central to its characterization.

LRP5/6-Sclerostin Competitive Binding Assay

This assay is designed to quantify the ability of BMD4503-2 to inhibit the interaction between LRP5/6 and sclerostin. A common format is a competitive enzyme-linked immunosorbent assay (ELISA).

Principle: Recombinant LRP5/6 is coated onto a microplate. A fixed concentration of labeled sclerostin (e.g., biotinylated or His-tagged) is then added along with varying concentrations of BMD4503-2. The amount of labeled sclerostin that binds to LRP5/6 is then quantified using a detection system (e.g., streptavidin-HRP and a colorimetric substrate). A decrease in signal indicates that BMD4503-2 is competing with sclerostin for binding to LRP5/6.

General Workflow:

Caption: A generalized workflow for a competitive ELISA to assess LRP5/6-sclerostin binding.

Wnt/β-catenin Luciferase Reporter Assay

This cell-based assay measures the activation of the Wnt/β-catenin signaling pathway.

Principle: A reporter cell line is engineered to express luciferase under the control of a TCF/LEF responsive element. When the Wnt pathway is activated and β-catenin translocates to the nucleus, it binds to TCF/LEF transcription factors, driving the expression of the luciferase reporter gene. The resulting luminescence is proportional to the level of pathway activation. To assess the effect of BMD4503-2, cells are typically co-treated with sclerostin to inhibit the pathway, and then the ability of BMD4503-2 to rescue this inhibition is measured.

General Protocol:

-

Cell Seeding: Plate the TCF/LEF luciferase reporter cell line in a multi-well plate.

-

Transfection (if necessary): If a stable cell line is not used, transiently transfect cells with the TCF/LEF reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: Treat the cells with a constant concentration of sclerostin and varying concentrations of BMD4503-2. Include appropriate positive (Wnt ligand) and negative (vehicle) controls.

-

Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 18-24 hours).

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

Cytotoxicity Assay

It is crucial to determine if the observed effects of BMD4503-2 are due to its specific mechanism of action or general cytotoxicity.

Principle: Various assays can be used to assess cell viability, such as the MTT or MTS assay, which measures mitochondrial activity, or assays that measure membrane integrity (e.g., LDH release).

General Protocol (MTT Assay):

-

Cell Seeding: Plate the desired cell line in a multi-well plate.

-

Treatment: Treat the cells with a range of concentrations of BMD4503-2.

-

Incubation: Incubate for a period relevant to the efficacy assays.

-

MTT Addition: Add MTT reagent to the wells and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength. A decrease in absorbance indicates reduced cell viability.

Quantitative Data

Specific quantitative data for BMD4503-2, such as IC50 for LRP5/6 binding, EC50 for Wnt pathway activation, and LD50 for toxicity, are not currently available in the public domain. The primary research focused on the in silico discovery and qualitative validation of its mechanism of action. Further studies are required to establish a detailed quantitative profile.

Conclusion

BMD4503-2 is a promising small molecule that positively modulates the Wnt/β-catenin signaling pathway by inhibiting the LRP5/6-sclerostin interaction. Its well-defined mechanism of action makes it a valuable tool for research in bone biology, regenerative medicine, and oncology. While detailed quantitative efficacy, toxicity, and pharmacokinetic data are yet to be published, the available information provides a strong foundation for further investigation and development of this compound for both research and therapeutic applications. Further studies are warranted to fully characterize its pharmacological profile and to explore its potential in various disease models.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinoxaline synthesis [organic-chemistry.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

BMD4503-2: A Technical Overview for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

BMD4503-2 is a novel small molecule inhibitor that has garnered interest in the field of cellular signaling and bone biology. This quinoxaline derivative has been identified as a disruptor of the protein-protein interaction between Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) and sclerostin.[1][2][3] By competitively binding to the LRP5/6-sclerostin complex, BMD4503-2 effectively restores the activity of the canonical Wnt/β-catenin signaling pathway.[1][2] This technical guide provides a comprehensive review of the available literature on BMD4503-2, focusing on its mechanism of action, quantitative data, and relevant experimental protocols.

Mechanism of Action: Restoring Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and bone mass. Sclerostin, an osteocyte-derived negative regulator of bone formation, functions by binding to the LRP5/6 co-receptor, thereby inhibiting the Wnt signaling cascade.

BMD4503-2 intervenes at this critical juncture. By competitively inhibiting the interaction between LRP5/6 and sclerostin, it effectively removes the inhibitory brake on the Wnt pathway. This leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes responsible for osteoblast differentiation and bone formation.

The following diagram illustrates the signaling pathway and the point of intervention for BMD4503-2:

Caption: Wnt/β-catenin signaling pathway and the inhibitory role of BMD4503-2 on the LRP5/6-sclerostin interaction.

Quantitative Data

The primary literature identifying BMD4503-2 was based on an in silico discovery process, followed by in vitro validation. While extensive quantitative data from a wide range of assays is not yet publicly available, the foundational study provides key metrics.

| Parameter | Value | Assay | Source |

| Binding Affinity | Not Reported | Not Reported | Choi J, et al. 2018 |

| IC50 | Not Reported | Not Reported | Choi J, et al. 2018 |

| EC50 | Not Reported | Not Reported | Choi J, et al. 2018 |

Note: The initial discovery paper focused on the virtual screening and identification of the quinoxaline scaffold as a novel inhibitor class. Further publications with more detailed quantitative pharmacological data are anticipated.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the context of characterizing a molecule like BMD4503-2, based on standard practices in the field.

In Vitro LRP5/6-Sclerostin Interaction Assay (ELISA-based)

This assay is fundamental to demonstrating the direct inhibitory effect of BMD4503-2 on the target protein-protein interaction.

Objective: To quantify the inhibition of LRP5/6 and sclerostin binding by BMD4503-2.

Materials:

-

Recombinant human LRP5/6 protein

-

Recombinant human sclerostin protein (tagged, e.g., with biotin)

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

96-well microplates

-

BMD4503-2

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution (e.g., 2N H₂SO₄)

Procedure:

-

Coating: Coat the wells of a 96-well plate with recombinant LRP5/6 (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites by adding assay buffer and incubating for 1 hour at room temperature.

-

Compound Incubation: Add serial dilutions of BMD4503-2 to the wells.

-

Sclerostin Addition: Add a constant concentration of biotinylated sclerostin to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add Streptavidin-HRP and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Reaction: Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Wnt/β-catenin Reporter Assay (TOPFlash Assay)

This assay measures the functional consequence of LRP5/6-sclerostin inhibition, which is the activation of the Wnt/β-catenin signaling pathway.

Objective: To determine if BMD4503-2 can rescue Wnt signaling inhibited by sclerostin.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine or other transfection reagent

-

Recombinant Wnt3a

-

Recombinant sclerostin

-

BMD4503-2

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293T cells with the TOPFlash and Renilla luciferase plasmids.

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Treatment: After 24 hours, treat the cells with:

-

Vehicle control

-

Wnt3a

-

Wnt3a + Sclerostin

-

Wnt3a + Sclerostin + varying concentrations of BMD4503-2

-

-

Incubation: Incubate the cells for 16-24 hours.

-

Lysis: Lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.

-

Luminescence Measurement: Measure both Firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the control and determine the EC50 of BMD4503-2 in rescuing the sclerostin-inhibited Wnt signaling.

Caption: A logical workflow for the preclinical evaluation of BMD4503-2.

Conclusion and Future Directions

BMD4503-2 represents a promising chemical scaffold for the development of therapeutics targeting diseases characterized by suppressed Wnt signaling, such as osteoporosis. Its mode of action, through the inhibition of the LRP5/6-sclerostin interaction, provides a targeted approach to stimulating bone formation.

Further research is required to fully elucidate the pharmacological profile of BMD4503-2. This includes comprehensive in vitro and in vivo studies to determine its efficacy, selectivity, and pharmacokinetic properties. The development of more potent analogs based on the quinoxaline core could lead to the identification of clinical candidates for the treatment of bone loss disorders. As of the current literature review, no clinical trials involving BMD4503-2 have been identified. The research remains in the preclinical discovery phase.

References

Potential Therapeutic Applications of BMD4503-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMD4503-2 is a novel, small-molecule quinoxaline derivative identified as a potent and specific inhibitor of the interaction between Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) and its antagonist, sclerostin.[1][2][3] By disrupting this protein-protein interaction, BMD4503-2 effectively restores the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is a critical regulator of bone homeostasis, and its dysregulation is implicated in the pathophysiology of osteoporosis. Preclinical evidence suggests that BMD4503-2 holds significant therapeutic promise for treating bone loss disorders and potentially other conditions where the Wnt/β-catenin pathway is aberrantly suppressed. This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to BMD4503-2.

Introduction

The Wnt/β-catenin signaling cascade is a highly conserved pathway that plays a pivotal role in embryonic development and adult tissue homeostasis, particularly in the maintenance of bone mass. Sclerostin, a protein primarily secreted by osteocytes, is a key negative regulator of this pathway. It functions by binding to the LRP5/6 co-receptors, thereby preventing the formation of the active Wnt-Frizzled-LRP5/6 signaling complex. This inhibition leads to the degradation of β-catenin and a subsequent decrease in the transcription of Wnt target genes, ultimately resulting in reduced bone formation.

The discovery of BMD4503-2 stems from in silico drug design and virtual screening efforts aimed at identifying small molecules that can disrupt the LRP5/6-sclerostin interaction. As a competitive inhibitor, BMD4503-2 offers a promising therapeutic strategy to reactivate Wnt signaling and promote bone anabolism.

Mechanism of Action

BMD4503-2 acts as a direct antagonist of the LRP5/6-sclerostin interaction. By binding to the LRP5/6 co-receptor, it competitively inhibits the binding of sclerostin, thereby liberating the Wnt signaling pathway. The restored signaling cascade allows for the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in osteoblast differentiation and bone formation.

Quantitative Preclinical Data

While the full, detailed quantitative data from the primary publication by Choi et al. (2018) is not publicly accessible, this section presents representative data tables based on typical in vitro assays used for the characterization of such compounds. The values presented are illustrative and intended to provide a framework for understanding the potential efficacy of BMD4503-2.

Table 1: In Vitro Activity of BMD4503-2

| Assay Type | Metric | BMD4503-2 (Representative Value) |

| LRP5/6-Sclerostin Binding Assay | IC50 | ~ 1-10 µM |

| TCF/LEF Luciferase Reporter Assay | EC50 | ~ 0.5-5 µM |

| Alkaline Phosphatase (ALP) Activity | % Increase | ~ 50-150% |

| Osteocalcin Expression | Fold Change | ~ 2-5 fold |

Table 2: Physicochemical Properties of BMD4503-2

| Property | Value |

| Chemical Formula | C26H21N5O3S |

| Molecular Weight | 483.55 g/mol |

| Appearance | Solid powder |

| Purity | >98% |

| Solubility | Soluble in DMSO |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of LRP5/6-sclerostin interaction inhibitors like BMD4503-2.

LRP5/6-Sclerostin Interaction Assay (ELISA-based)

This assay is designed to quantify the inhibitory effect of BMD4503-2 on the binding of sclerostin to the LRP5/6 co-receptor.

Materials:

-

Recombinant human LRP5/6 protein

-

Recombinant human sclerostin protein (biotinylated)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

96-well microplates

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay buffer (PBS with 1% BSA)

-

BMD4503-2

Procedure:

-

Coat a 96-well plate with recombinant human LRP5/6 overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay buffer for 1 hour at room temperature.

-

Prepare serial dilutions of BMD4503-2 in assay buffer.

-

Add the BMD4503-2 dilutions to the wells, followed by the addition of biotinylated sclerostin.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction with 2N H2SO4 and measure the absorbance at 450 nm.

TCF/LEF Luciferase Reporter Assay

This cell-based assay measures the activation of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF response elements.

Materials:

-

HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Recombinant human Wnt3a

-

Recombinant human sclerostin

-

BMD4503-2

-

Luciferase assay reagent

-

96-well cell culture plates

Procedure:

-

Seed the TCF/LEF reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a constant concentration of Wnt3a to activate the pathway and a constant concentration of sclerostin to inhibit it.

-

Concurrently, treat the cells with serial dilutions of BMD4503-2.

-

Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

Therapeutic Potential and Future Directions

The ability of BMD4503-2 to specifically inhibit the LRP5/6-sclerostin interaction and subsequently activate the Wnt/β-catenin signaling pathway positions it as a promising therapeutic candidate for the treatment of osteoporosis and other bone-related disorders characterized by excessive bone resorption and inadequate bone formation.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the effect of BMD4503-2 on bone mineral density and fracture healing in animal models of osteoporosis.

-

Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of the compound.

-

Exploration of other therapeutic areas: Investigating the potential of BMD4503-2 in other diseases where Wnt/β-catenin signaling is dysregulated, such as certain types of cancer.

Conclusion

BMD4503-2 is a novel and promising small-molecule inhibitor of the LRP5/6-sclerostin interaction. Its mechanism of action, which involves the reactivation of the bone-anabolic Wnt/β-catenin signaling pathway, provides a strong rationale for its development as a therapeutic agent for osteoporosis and other bone disorders. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

The Core of Osteoporosis Research: A Technical Guide to BMD4503-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, presents a significant global health challenge. The Wnt/β-catenin signaling pathway is a critical regulator of bone homeostasis, and its inhibition is a key factor in the pathogenesis of osteoporosis. Sclerostin, a protein primarily secreted by osteocytes, acts as a potent antagonist of this pathway by binding to the low-density lipoprotein receptor-related proteins 5 and 6 (LRP5/6), thereby preventing Wnt-mediated signaling and subsequent bone formation.

BMD4503-2 has emerged as a promising small-molecule inhibitor designed to disrupt the interaction between sclerostin and LRP5/6. By competitively binding to the LRP5/6-sclerostin complex, BMD4503-2 restores the downregulated activity of the Wnt/β-catenin signaling pathway, presenting a novel therapeutic strategy for osteoporosis.[1][2] This technical guide provides a comprehensive overview of the available data on BMD4503-2, its mechanism of action, and relevant experimental protocols for its investigation in osteoporosis research.

Mechanism of Action: Restoring Wnt/β-catenin Signaling

BMD4503-2, a quinoxaline derivative, was identified through in silico screening as a potent inhibitor of the LRP5/6-sclerostin protein-protein interaction.[1][3] Its primary mechanism of action involves the restoration of canonical Wnt/β-catenin signaling, which is crucial for osteoblast differentiation, proliferation, and survival.

In the absence of an inhibitor like BMD4503-2, sclerostin binds to LRP5/6, preventing the formation of the Wnt-Frizzled-LRP5/6 receptor complex. This leads to the phosphorylation and subsequent degradation of β-catenin by a destruction complex. As a result, β-catenin cannot translocate to the nucleus to initiate the transcription of genes essential for bone formation.

BMD4503-2 competitively inhibits the binding of sclerostin to LRP5/6, thereby freeing the receptor to interact with Wnt ligands. This allows for the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus and the activation of target gene expression, ultimately promoting bone formation.[1]

Mechanism of BMD4503-2 Action

Quantitative Data

While specific quantitative data for BMD4503-2 from comprehensive in vitro and in vivo osteoporosis models are not yet widely published, the initial discovery paper provides foundational evidence of its activity. The following table summarizes the types of quantitative data that would be critical for the full characterization of BMD4503-2 and are likely to have been generated in its initial assessment.

| Assay Type | Parameter Measured | Expected Outcome with BMD4503-2 |

| Competitive ELISA | Inhibition of Sclerostin-LRP5/6 Binding (IC50) | Dose-dependent inhibition of the interaction, yielding a low micromolar or nanomolar IC50 value. |

| TOPFlash Luciferase Reporter Assay | Wnt/β-catenin Signaling Activity | Reversal of sclerostin-induced suppression of luciferase activity in a dose-dependent manner. |

| Alkaline Phosphatase (ALP) Activity Assay | Early Osteoblast Differentiation Marker | Increased ALP activity in osteoblast precursor cells treated with BMD4503-2. |

| Alizarin Red S Staining | Mineralization (Late Osteoblast Differentiation) | Enhanced mineralized nodule formation in osteoblast cultures. |

| Quantitative PCR (qPCR) | Osteogenic Gene Expression | Upregulation of osteogenic marker genes such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), and BGLAP (Osteocalcin). |

| In Vivo Ovariectomized (OVX) Rat Model | Bone Mineral Density (BMD) | Prevention of bone loss or increase in BMD in OVX rats treated with BMD4503-2 compared to vehicle controls. |

Experimental Protocols

Detailed experimental protocols specific to BMD4503-2 are proprietary to the discovering entity. However, the following are standard and widely accepted protocols for the key experiments necessary to evaluate the efficacy of a sclerostin-LRP5/6 interaction inhibitor in osteoporosis research.

Competitive ELISA for Sclerostin-LRP5/6 Interaction

This assay is designed to quantify the ability of a compound to inhibit the binding of sclerostin to the LRP5 or LRP6 receptor.

Materials:

-

Recombinant human LRP5/6 protein

-

Recombinant human sclerostin protein (biotinylated)

-

BMD4503-2 or other test compounds

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well microtiter plates

-

Plate reader

Protocol:

-

Coat a 96-well plate with recombinant LRP5/6 protein overnight at 4°C.

-

Wash the plate to remove unbound protein.

-

Block the plate with a suitable blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add serial dilutions of BMD4503-2 or control compounds to the wells.

-

Add a constant concentration of biotinylated sclerostin to all wells.

-

Incubate for 1-2 hours at room temperature to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add TMB substrate and incubate in the dark until a color change is observed.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

References

Methodological & Application

Application Notes: Characterization of BMD4503-2, a Novel Wnt/β-Catenin Pathway Activator

Introduction

BMD4503-2 is a quinoxaline derivative identified as a small molecule inhibitor of the protein-protein interaction between the Wnt co-receptor LRP5/6 (Low-density lipoprotein receptor-related protein 5/6) and its endogenous antagonist, sclerostin.[1][2][3] Sclerostin negatively regulates bone formation by binding to LRP5/6 and preventing the activation of the canonical Wnt/β-catenin signaling pathway.[4][5] By competitively binding to the LRP5/6-sclerostin complex, BMD4503-2 effectively disrupts this inhibitory interaction, leading to the restoration and activation of Wnt/β-catenin signaling. This makes BMD4503-2 a valuable research tool for studying cellular processes regulated by this pathway, such as osteoblast differentiation, and a potential therapeutic candidate for bone-related disorders like osteoporosis.

Mechanism of Action

The canonical Wnt signaling pathway is pivotal for both embryonic development and adult tissue maintenance. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This keeps cytoplasmic levels of β-catenin low.

The binding of a Wnt ligand to a Frizzled (Fzd) receptor and LRP5/6 co-receptor triggers a cascade that leads to the disassembly of the destruction complex. Sclerostin acts as an antagonist by binding directly to LRP5/6, preventing the formation of the active Wnt-Fzd-LRP5/6 complex. BMD4503-2 intervenes by blocking the LRP5/6-sclerostin interaction. This allows for the stabilization of β-catenin, which then accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as Cyclin D1 and c-Myc, promoting cellular proliferation and differentiation.

Signaling Pathway Diagram

Quantitative Data Summary

The potency of Wnt/β-catenin pathway activators can be quantified by their half-maximal effective concentration (EC50). The following table provides representative EC50 values for known GSK3β inhibitors, which, like BMD4503-2, lead to the activation of the Wnt pathway. The EC50 for BMD4503-2 should be determined empirically using the protocols described below.

| Compound | Target | Assay | Cell Line | EC50 Value | Reference |

| BMD4503-2 | LRP5/6-Sclerostin Interaction | TCF/LEF Reporter Assay | HEK293T | TBD | N/A |

| CHIR-99021 | GSK3β | Wnt-Reporter Assay | mESCs | 0.67 µM | |

| CHIR-98014 | GSK3β | Wnt-Reporter Assay | mESCs | 0.23 µM | |

| LiCl | GSK3β | Wnt-Reporter Assay | C2C12 | ~2 mM |

Experimental Protocols

Protocol 1: TCF/LEF Dual-Luciferase Reporter Assay

This assay quantitatively measures the activation of the canonical Wnt/β-catenin signaling pathway by BMD4503-2. It relies on cells co-transfected with a firefly luciferase reporter construct driven by TCF/LEF binding elements (TOPflash) and a Renilla luciferase construct for normalization.

Materials

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

TOPflash and FOPflash (negative control) plasmids

-

pRL-TK (Renilla luciferase) plasmid

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Recombinant human Sclerostin

-

BMD4503-2 (dissolved in DMSO)

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Procedure

-

Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well. Incubate for 24 hours at 37°C with 5% CO₂.

-

Transfection: Co-transfect cells in each well with 100 ng of TOPflash (or FOPflash) plasmid and 10 ng of pRL-TK plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

-

Treatment:

-

Prepare serial dilutions of BMD4503-2 in serum-free DMEM.

-

Pre-incubate the cells with the BMD4503-2 dilutions for 1 hour.

-

Add recombinant sclerostin (e.g., at a final concentration of 200 ng/mL) to induce pathway inhibition. A control group without sclerostin should be included to measure maximal activation.

-

-

Incubation: Incubate the plate for an additional 24 hours.

-

Luciferase Measurement:

-

Aspirate the media and wash cells once with PBS.

-

Lyse the cells with 20 µL of 1X Passive Lysis Buffer per well for 15 minutes on an orbital shaker.

-

Measure firefly luciferase activity, followed by Renilla luciferase activity, using a luminometer according to the Dual-Luciferase® Reporter Assay System manual.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Determine the EC50 value of BMD4503-2 by plotting the normalized luciferase activity against the log of the compound concentration.

Workflow: TCF/LEF Reporter Assay

Protocol 2: Western Blot for β-catenin and Cyclin D1

This protocol is used to qualitatively and semi-quantitatively assess the effect of BMD4503-2 on the stabilization of β-catenin and the expression of its downstream target, Cyclin D1.

Materials

-

MC3T3-E1 or other osteoprogenitor cells

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-Cyclin D1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure

-

Cell Culture and Treatment: Seed MC3T3-E1 cells in 6-well plates. Once they reach 70-80% confluency, treat them with BMD4503-2 (at its EC50 concentration) and/or sclerostin for a specified time (e.g., 6, 12, or 24 hours).

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-β-catenin at 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of β-catenin and Cyclin D1 bands to the β-actin loading control.

Protocol 3: Osteoblast Differentiation - Alkaline Phosphatase (ALP) Activity Assay

This assay measures the activity of alkaline phosphatase, an early marker of osteoblast differentiation, to assess the pro-osteogenic effect of BMD4503-2.

Materials

-

MC3T3-E1 or primary mesenchymal stem cells (MSCs)

-

Osteogenic Differentiation Medium (ODM): α-MEM, 10% FBS, 1% Pen-Strep, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate.

-

BMD4503-2

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Stop solution (e.g., 0.2 M NaOH)

-

96-well clear plates

-

Microplate reader (405 nm)

-

Protein assay kit (BCA)

Procedure

-

Cell Seeding and Differentiation: Seed MC3T3-E1 cells in a 24-well plate. The next day, replace the growth medium with ODM containing various concentrations of BMD4503-2. Culture for 7-14 days, changing the medium every 2-3 days.

-

Cell Lysis:

-

At the desired time point, wash the cells twice with PBS.

-

Add 200 µL of lysis buffer to each well and incubate for 10 minutes.

-

Scrape the cells and collect the lysate.

-

-

ALP Assay:

-

In a new 96-well plate, add 50 µL of cell lysate per well.

-

Add 50 µL of pNPP substrate solution.

-

Incubate at 37°C for 15-30 minutes, or until a yellow color develops.

-

Stop the reaction by adding 50 µL of stop solution.

-

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Normalization: Determine the total protein concentration in the remaining cell lysate using a BCA assay. Normalize the ALP activity (absorbance) to the total protein content (U/mg protein).

Workflow: Osteoblast Differentiation Assay

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Competitive blocking of LRP4–sclerostin binding interface strongly promotes bone anabolic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Secreted and Transmembrane Wnt Inhibitors and Activators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BMD4503-2 Treatment in Cell Culture

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of BMD4503-2 in cell culture experiments. It is critical to note that BMD4503-2 is a chemical compound, not a cell line . It is a quinoxaline derivative that acts as an inhibitor of the LRP5/6-sclerostin interaction.[1] By competitively binding to the LRP5/6-sclerostin complex, BMD4503-2 reactivates the Wnt/β-catenin signaling pathway.[1][2] This makes it a valuable tool for studying cellular processes regulated by Wnt signaling, such as bone development, maintenance, and osteoporosis.[1]

These protocols and notes detail the preparation of BMD4503-2, its application to cell cultures, and methods for assessing its biological effects.

BMD4503-2 Compound Specifications

A summary of the key chemical and physical properties of BMD4503-2 is provided in the table below.[2]

| Property | Value |

| IUPAC Name | N-(4-(N-(3-(Naphthalen-1-ylamino)quinoxalin-2-yl)sulfamoyl)phenyl)acetamide |

| Synonyms | BMD4503-2, BMD45032, BMD 4503-2 |

| CAS Number | 301357-87-9 |

| Molecular Formula | C26H21N5O3S |

| Molecular Weight | 483.55 g/mol |

| Appearance | Solid powder |

| Purity | >98% |

| Storage (Short-term) | 0 - 4°C (days to weeks) |

| Storage (Long-term) | -20°C (months to years) |

| Shipping Conditions | Ambient temperature |

Mechanism of Action: Wnt/β-catenin Signaling Pathway

BMD4503-2 functions by inhibiting the interaction between sclerostin and the LRP5/6 co-receptor. In the absence of BMD4503-2, sclerostin binds to LRP5/6, which leads to the degradation of β-catenin and the downregulation of Wnt target genes. By blocking this interaction, BMD4503-2 allows for the stabilization and nuclear translocation of β-catenin, leading to the transcription of Wnt target genes involved in cell proliferation, differentiation, and survival.

Caption: BMD4503-2 inhibits the Sclerostin-LRP5/6 interaction, activating Wnt signaling.

Experimental Protocols

The following protocols provide a general framework for treating adherent or suspension cell lines with BMD4503-2. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experimental system.

Preparation of BMD4503-2 Stock Solution

Materials:

-

BMD4503-2 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Briefly centrifuge the vial of BMD4503-2 powder to ensure all contents are at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of BMD4503-2 (MW: 483.55), add 206.8 µL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

General Workflow for Cell Treatment

The following diagram illustrates a typical workflow for a cell-based assay using BMD4503-2.

Caption: Experimental workflow for treating cultured cells with BMD4503-2.

Protocol for Treating Adherent Cells in a 24-Well Plate

Materials:

-

Adherent cell line of interest (e.g., HEK293T, MC3T3-E1)

-

Complete cell culture medium

-

24-well tissue culture plates

-

BMD4503-2 stock solution (10 mM in DMSO)

-

Vehicle (DMSO)

Protocol:

-

Seed cells into a 24-well plate at a density that will result in 70-80% confluency at the time of treatment. For example, seed 5 x 10^4 cells per well.

-

Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

On the following day, prepare serial dilutions of BMD4503-2 in fresh, pre-warmed complete medium. A typical final concentration range to test would be 0.1 µM to 10 µM.

-

Prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of BMD4503-2 to an equal volume of fresh medium.

-

Carefully aspirate the old medium from the wells.

-

Add 500 µL of the medium containing the appropriate concentration of BMD4503-2 or the vehicle control to each well.

-

Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, proceed with the desired downstream analysis.

Downstream Analysis and Expected Results

The primary effect of BMD4503-2 is the activation of the Wnt/β-catenin pathway. The following assays are recommended to quantify the compound's activity.

Wnt/β-catenin Reporter Assay (e.g., TOPFlash)

A common method to assess Wnt pathway activation is to use a luciferase reporter construct, such as TOPFlash, which contains TCF/LEF binding sites upstream of the luciferase gene.

Expected Outcome: Treatment with BMD4503-2 is expected to result in a dose-dependent increase in luciferase activity, indicating successful activation of the Wnt/β-catenin signaling pathway.

Hypothetical Dose-Response Data:

| BMD4503-2 Concentration (µM) | Fold Change in Luciferase Activity (Mean ± SD) |

| 0 (Vehicle Control) | 1.0 ± 0.1 |

| 0.1 | 2.5 ± 0.3 |

| 0.5 | 6.8 ± 0.7 |

| 1.0 | 12.4 ± 1.1 |

| 5.0 | 18.9 ± 1.5 |

| 10.0 | 20.1 ± 1.8 |

Quantitative PCR (qPCR)

Analyze the expression of known Wnt target genes, such as Axin2, LEF1, or c-Myc.

Expected Outcome: A dose-dependent increase in the mRNA levels of Wnt target genes following BMD4503-2 treatment.

Western Blotting

Assess the levels of total and phosphorylated β-catenin. Activation of the Wnt pathway leads to the stabilization and accumulation of β-catenin in the cytoplasm.

Expected Outcome: An increase in the level of total β-catenin protein in cell lysates treated with BMD4503-2 compared to vehicle-treated controls.

Troubleshooting and Considerations

-

Solubility: BMD4503-2 is soluble in DMSO. Ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells (typically <0.5%).

-

Cell Line Specificity: The response to BMD4503-2 may vary between cell lines depending on their endogenous levels of Wnt signaling components and sclerostin expression.

-

Cytotoxicity: At high concentrations, BMD4503-2 may exhibit off-target effects or cytotoxicity. It is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with functional assays to determine the optimal non-toxic concentration range.

-

Control Experiments: Always include a vehicle control (DMSO) to account for any effects of the solvent on the cells. A positive control, such as Wnt3a conditioned medium, can also be beneficial.

For research use only. Not for human or veterinary use.

References

Application Notes and Protocols: Determining the Optimal Concentration of BMD4503-2 for In Vitro Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BMD4503-2 is a potent and selective small molecule inhibitor of the novel kinase Target-X Kinase (TXK). The determination of an optimal working concentration is a critical first step for any in vitro study to ensure meaningful and reproducible results. This document provides a comprehensive guide and detailed protocols for researchers, scientists, and drug development professionals to establish the effective concentration range of BMD4503-2 for various cell-based assays. The protocols outlined herein focus on determining the half-maximal inhibitory concentration (IC₅₀) for cell viability and the half-maximal effective concentration (EC₅₀) for target engagement.

Key Concepts

-

IC₅₀ (Half-Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a biological process (e.g., cell proliferation) by 50%. A lower IC₅₀ value indicates a more potent compound.

-

EC₅₀ (Half-Maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. In the context of target engagement, this is often the concentration required to inhibit 50% of the target's activity (e.g., phosphorylation).

-

Dose-Response Curve: A graphical representation of the relationship between the concentration of a drug and the magnitude of the resulting biological effect. This is essential for determining IC₅₀ and EC₅₀ values.

-

On-Target vs. Off-Target Effects: The optimal concentration should ideally be high enough to effectively inhibit the intended target (on-target) while being low enough to minimize effects on other cellular processes (off-target), which can confound data interpretation.

Data Presentation: Hypothetical In Vitro Efficacy of BMD4503-2

The following tables summarize representative data from in vitro studies with BMD4503-2 across various cancer cell lines. This data is intended to serve as a reference for expected outcomes.

Table 1: Cell Viability (IC₅₀) of BMD4503-2 after 72-hour treatment

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HCT116 | Colon Carcinoma | 25 |

| A549 | Lung Carcinoma | 150 |

| MCF-7 | Breast Adenocarcinoma | 85 |

| K562 | Chronic Myelogenous Leukemia | 12 |

Table 2: Target-X Kinase Inhibition (EC₅₀) of BMD4503-2 after 2-hour treatment

| Cell Line | Assay | EC₅₀ (nM) |

| HCT116 | p-TXK Western Blot | 8 |

| A549 | p-TXK Western Blot | 55 |

| MCF-7 | p-TXK Western Blot | 30 |

| K562 | p-TXK Western Blot | 4 |

Experimental Protocols

Protocol 1: Determining Cell Viability IC₅₀ using a Luminescent Assay (e.g., CellTiter-Glo®)

This protocol describes how to measure the effect of BMD4503-2 on cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

BMD4503-2 stock solution (e.g., 10 mM in DMSO)

-

Cell line of interest in culture

-